Fenbendazole-amine Hydrochloride

Benzimidazole metabolism Hepatic microsomal assay Veterinary pharmacology

Fenbendazole-amine hydrochloride (FBZ-NH₂·HCl; CAS 1448346-29-9) is the hydrochloride salt of the demethoxycarbonylated metabolite of fenbendazole, a benzimidazole carbamate anthelmintic. It is commercially supplied as a high-purity (>99.0% HPLC) neat reference standard for LC-MS/MS and GC-MS analytical workflows, primarily supporting residue monitoring, metabolism studies, and method validation in regulated food-safety and veterinary pharmacology laboratories.

Molecular Formula C13H12ClN3S
Molecular Weight 277.77
CAS No. 1448346-29-9
Cat. No. B601482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenbendazole-amine Hydrochloride
CAS1448346-29-9
Synonyms5-Phenylsulfanyl-1H-benzoimidazol-2-ylamine hydrochloride
Molecular FormulaC13H12ClN3S
Molecular Weight277.77
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)N.Cl
InChIInChI=1S/C13H11N3S.ClH/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9;/h1-8H,(H3,14,15,16);1H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenbendazole-Amine Hydrochloride (CAS 1448346-29-9) – Analytical Reference Standard and Key Metabolite for Benzimidazole Residue Studies


Fenbendazole-amine hydrochloride (FBZ-NH₂·HCl; CAS 1448346-29-9) is the hydrochloride salt of the demethoxycarbonylated metabolite of fenbendazole, a benzimidazole carbamate anthelmintic . It is commercially supplied as a high-purity (>99.0% HPLC) neat reference standard for LC-MS/MS and GC-MS analytical workflows, primarily supporting residue monitoring, metabolism studies, and method validation in regulated food-safety and veterinary pharmacology laboratories . The hydrochloride salt form enhances solubility in common solvents compared to the poorly water-soluble parent compound fenbendazole, facilitating more versatile laboratory handling .

Why Fenbendazole or Oxfendazole Cannot Substitute for Fenbendazole-Amine Hydrochloride in Analytical and Metabolic Studies


Fenbendazole, oxfendazole (the sulfoxide metabolite), and fenbendazole-amine hydrochloride are chemically and functionally distinct entities within the benzimidazole metabolic cascade, and they are not analytically interchangeable. Fenbendazole-amine (FBZ-NH₂) is formed via a unique demethoxycarbonylation pathway that operates independently of the oxidative routes producing oxfendazole and fenbendazole sulfone; critically, FBZ-NH₂ is not generated by hepatic enzyme preparations of any tested species in vitro, whereas the sulfoxide and sulfone metabolites are universally produced . Consequently, substituting fenbendazole or oxfendazole for the amine metabolite reference standard can lead to inaccurate quantification, misidentification of marker residues, and flawed pharmacokinetic profiling in residue depletion and food-safety studies .

Quantitative Differentiation of Fenbendazole-Amine Hydrochloride (CAS 1448346-29-9) Against Its Closest Analogs


Metabolic Formation Pathway: FBZ-NH₂ Is Not Produced by Hepatic Fractions of Any Tested Species, Unlike FBZ-SO and FBZ-SO₂

In a comparative in vitro study using hepatic fractions from nine species (cattle, sheep, goats, chickens, ducks, turkeys, rats, rabbits, catfish), fenbendazole amine (FBZ-NH₂) was not detected as a metabolic product in any species, whereas the sulfoxide (oxfendazole; FBZ-SO) was produced by all nine species and the sulfone (FBZ-SO₂) was also formed in all species, though at highly varying rates . This establishes FBZ-NH₂ as a pathway-specific metabolite whose formation is mechanistically distinct from the dominant oxidative routes.

Benzimidazole metabolism Hepatic microsomal assay Veterinary pharmacology

In Vivo Plasma Disposition: FBZ-NH₂ Is a Sporadic Minor Metabolite, Unlike the Consistently Detectable Sulfoxide and Sulfone

In an in vivo disposition study across cattle, goats, chickens, ducks, turkeys, and rabbits, the sulfoxide (FBZ-SO) and sulfone (FBZ-SO₂) metabolites consistently appeared in plasma following fenbendazole administration, while fenbendazole amine (FBZ-NH₂) appeared only occasionally and at trace levels . The major excretory metabolite was p-hydroxyfenbendazole (FBZ-OH), further underscoring that FBZ-NH₂ occupies a quantitatively minor and intermittent metabolic niche that demands a dedicated reference standard for accurate detection.

Pharmacokinetics Plasma disposition Metabolite profiling

Certified Reference Standard Purity: >99.0% HPLC Purity with 24-Month Shelf Life Under Refrigerated Storage

The WITEGA Fenbendazole-amine hydrochloride reference standard (Product No. BI034) is certified with an HPLC purity exceeding 99.0% and a documented shelf life of 24 months when stored at 2–8°C . By contrast, generic fenbendazole analytical standards typically specify purity in the 98–101% range (USP specification) . The >99.0% purity level, combined with a formal Certificate of Analysis and batch-to-batch consistency documentation, provides a quantifiable quality advantage for ISO/IEC 17025 accredited laboratories requiring full audit-trail traceability.

Reference material certification HPLC purity Stability testing

Solubility Advantage Over Parent Fenbendazole: Hydrochloride Salt Enables Aqueous and Multi-Solvent Compatibility

Fenbendazole (FBZ) is documented as insoluble in water and only slightly soluble in most organic solvents, being primarily soluble in DMSO (up to 16.67 mg/mL) and DMF . In contrast, fenbendazole-amine hydrochloride is reported to exhibit excellent solubility in common solvents, a property conferred by the protonated amine hydrochloride salt form that facilitates dissolution in aqueous and polar organic matrices . While precise aqueous solubility data for FBZ-NH₂·HCl remain limited in the peer-reviewed literature, the salt form's solubility advantage is a class-level characteristic of amine hydrochlorides compared to neutral carbamate parent compounds, and it enables direct use in aqueous-based LC mobile phases and sample preparation workflows that are incompatible with fenbendazole free base .

Aqueous solubility Salt formation Sample preparation

Designated VETRANAL® Analytical Standard: Recognition by a Major Reference-Material Programme for Veterinary Drug Residue Analysis

Fenbendazole-amine hydrochloride is listed in the Sigma-Aldrich VETRANAL® analytical standards portfolio (Product No. 32167), a product line specifically curated for forensic and toxicology applications in veterinary drug residue analysis . This designation distinguishes it from generic research-grade fenbendazole or fenbendazole-amine that lack the VETRANAL quality assurance framework. The VETRANAL product is confirmed suitable for both HPLC and GC techniques and is supplied in neat format for gravimetric preparation of certified calibration solutions. In comparison, fenbendazole-amine free base (CAS 53065-28-4) is typically offered only as a research-grade chemical (≥95% purity) by most vendors, without the same level of analytical certification .

Veterinary drug residue VETRANAL Analytical standard certification

Optimal Procurement and Application Scenarios for Fenbendazole-Amine Hydrochloride (CAS 1448346-29-9)


Veterinary Drug Residue Monitoring in Food-Producing Animals

Fenbendazole-amine hydrochloride serves as a certified reference standard for LC-MS/MS quantification of the aminobenzimidazole metabolite fraction in muscle, liver, milk, and egg matrices. Its >99.0% HPLC purity and documented stability under refrigerated storage (2–8°C, 24 months) directly support ISO/IEC 17025 requirements for calibration traceability, method validation, and confirmatory analysis in residue control programmes .

Comparative Metabolism and Pharmacokinetic Studies Across Animal Species

Because FBZ-NH₂ is formed via a demethoxycarbonylation pathway distinct from the sulfoxidation and hydroxylation routes that generate oxfendazole and p-hydroxyfenbendazole, laboratories investigating species-specific metabolic differences require the amine metabolite reference standard to correctly assign chromatographic peaks and quantify pathway fluxes. The established evidence that FBZ-NH₂ is not formed by hepatic preparations of any tested species in vitro provides a unique metabolic marker that cannot be mimicked by fenbendazole or oxfendazole standards .

Multi-Residue Benzimidazole Method Development in Complex Biological Matrices

The hydrochloride salt form's enhanced solubility in common solvents facilitates preparation of mixed benzimidazole calibration standards in aqueous or mixed aqueous-organic diluents, reducing the need for DMSO-based stock solutions that can cause matrix effects and solvent compatibility issues in reversed-phase LC-MS/MS systems. The VETRANAL certification for both HPLC and GC techniques further enables cross-platform method harmonisation .

Pharmaceutical Impurity Profiling and Quality Control

As a recognized fenbendazole impurity (Fenbendazole Impurity 1), fenbendazole-amine hydrochloride is used in pharmaceutical QC laboratories for related-substances testing, ANDA/DMF filing support, and stability-indicating method validation. The availability of the compound as a high-purity certified reference standard with full characterisation data (NMR, MS, IR, HPLC) enables accurate impurity quantification and compliance with ICH Q3A/Q3B guidelines .

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